molecular formula C21H23N3O4S B11596342 2-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 3-methylbenzoate

2-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 3-methylbenzoate

Cat. No.: B11596342
M. Wt: 413.5 g/mol
InChI Key: NTZOXYRRZLERRF-UHFFFAOYSA-N
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Description

2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHYL 3-METHYLBENZOATE is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHYL 3-METHYLBENZOATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound .

Scientific Research Applications

2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHYL 3-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzisothiazole ring is known to interact with various biological pathways, potentially modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHANOL: Shares a similar core structure but differs in the functional groups attached.

    2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER: Another related compound with different substituents.

Uniqueness

What sets 2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHYL 3-METHYLBENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 3-methylbenzoate

InChI

InChI=1S/C21H23N3O4S/c1-16-5-4-6-17(15-16)21(25)28-14-13-23-9-11-24(12-10-23)20-18-7-2-3-8-19(18)29(26,27)22-20/h2-8,15H,9-14H2,1H3

InChI Key

NTZOXYRRZLERRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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